molecular formula C11H14N2OS B2620157 2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole CAS No. 130049-70-6

2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B2620157
CAS No.: 130049-70-6
M. Wt: 222.31
InChI Key: LMGONSYQLRRHRN-UHFFFAOYSA-N
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Description

2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The presence of the ethoxyethylsulfanyl group in this compound adds unique properties that make it valuable for specific applications.

Preparation Methods

The synthesis of 2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the reaction of 2-mercapto-1H-benzimidazole with 2-chloroethyl ethyl ether under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include sulfoxides, sulfones, amines, and substituted benzimidazoles.

Scientific Research Applications

2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to the death of bacteria or fungi . The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

2-[(2-ethoxyethyl)sulfanyl]-1H-1,3-benzodiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

2-(2-ethoxyethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-14-7-8-15-11-12-9-5-3-4-6-10(9)13-11/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGONSYQLRRHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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